molecular formula C17H10Cl2FN5O B2365287 6-[(3,4-Dichlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 888418-03-9

6-[(3,4-Dichlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2365287
M. Wt: 390.2
InChI Key: TZSFMYPZXCQCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazolo[1,5-a]pyrimidines are a type of heterocyclic compound that have been found to be remarkably versatile in drug design . They have been proposed as possible surrogates of the purine ring, and depending on the choice of substituents, the triazolo[1,5-a]pyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is relatively simple, but it can be modified with various substituents to create a wide range of compounds with different properties .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines can vary widely depending on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines can be influenced by the specific substituents attached to the ring .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antitumor Agents : Compounds with a triazolopyrimidine core have been synthesized and evaluated for their potential as antimicrobial and antitumor agents. These compounds have shown promising activity against various microorganisms and cancer cell lines, indicating their potential in developing new therapeutic agents (Eltyshev et al., 2018). Additionally, their unique structural features make them suitable candidates for further optimization and development in drug discovery processes.

  • Serotonin 5-HT6 Receptor Antagonists : Certain derivatives of triazolopyrimidines have been studied for their binding affinity and inhibitory activity against the serotonin 5-HT6 receptor. These compounds have exhibited significant activity, highlighting their potential as selective ligands for neurological and psychiatric disorders (Ivachtchenko et al., 2010).

Material Science Applications

  • Organic Fluorophores : The synthesis of 2-aryl-2,4-dihydro-5H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ones from arylazo acrylonitriles has been described, resulting in compounds with good photophysical properties. These novel compounds show absorption in the ultraviolet region and emission in the blue region, suggesting their utility as organic fluorophores in fluorescence imaging and materials science applications (Eltyshev et al., 2018).

Antimycobacterial Compounds

  • Tuberculostatic Activity : Structural analogs of triazolopyrimidines have been synthesized and assessed for their tuberculostatic activity. The study provides insights into structure-activity relationships, potentially guiding the development of new antituberculous agents (Titova et al., 2019).

Future Directions

The future directions for research on 1,2,4-triazolo[1,5-a]pyrimidines could include exploring new synthetic methods, investigating new potential uses in drug design, and studying the properties of new compounds .

properties

IUPAC Name

6-[(3,4-dichlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2FN5O/c18-13-5-4-10(6-14(13)19)8-24-9-21-16-15(17(24)26)22-23-25(16)12-3-1-2-11(20)7-12/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSFMYPZXCQCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3,4-Dichlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one

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